An In-Depth Technical Guide to (2R,3R)-3-Hydroxypiperidine-2-carboxylic Acid
An In-Depth Technical Guide to (2R,3R)-3-Hydroxypiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and carboxylic acid functionalities, renders it a valuable chiral building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, including its chemical identity, physicochemical properties, stereoselective synthesis strategies, spectroscopic characterization, and its emerging role in the design of novel therapeutics.
Introduction: The Significance of a Chiral Scaffold
(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid, also known as (2R,3R)-3-hydroxypipecolic acid, belongs to a class of substituted pipecolic acid derivatives. The piperidine ring is a prevalent motif in a vast array of natural products and pharmaceuticals, owing to its ability to confer conformational rigidity and introduce a basic nitrogen atom, which can be crucial for molecular interactions with biological targets. The specific stereochemistry of the hydroxyl and carboxylic acid groups at the C-3 and C-2 positions, respectively, in the (2R,3R) configuration, provides a unique three-dimensional arrangement of functional groups, making it an attractive starting material for asymmetric synthesis.
The strategic importance of this molecule lies in its potential to serve as a chiral synthon for the construction of more complex molecules with defined stereochemistry. The absolute configuration of chiral centers is a critical determinant of a drug's pharmacological activity and safety profile. Therefore, access to enantiomerically pure building blocks like (2R,3R)-3-hydroxypiperidine-2-carboxylic acid is paramount in modern drug discovery.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development.
| Property | Value | Source |
| CAS Number | 176019-04-8 | [CymitQuimica[], Sigma-Aldrich[2]] |
| Molecular Formula | C₆H₁₁NO₃ | [CymitQuimica[]] |
| Molecular Weight | 145.16 g/mol | [CymitQuimica[]] |
| IUPAC Name | (2R,3R)-3-hydroxypiperidine-2-carboxylic acid | |
| Synonyms | (2R,3R)-3-Hydroxypipecolic acid, trans-3-hydroxypipecolic acid | |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in water and polar protic solvents like DMSO.[] | [BOC Sciences[]] |
Note: Experimental values for properties such as melting point and specific rotation can vary depending on the purity and the method of measurement. The provided solubility data is for the related compound N-hydroxypipecolic acid and is expected to be similar for (2R,3R)-3-hydroxypiperidine-2-carboxylic acid due to the presence of polar functional groups.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (2R,3R)-3-hydroxypiperidine-2-carboxylic acid presents a significant challenge due to the presence of two adjacent chiral centers. Several strategies have been developed to achieve high stereoselectivity, primarily falling into two categories: chiral pool synthesis and asymmetric synthesis.
Chiral Pool Synthesis: Harnessing Nature's Chirality
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. D-glucose has been successfully employed as a chiral precursor for the synthesis of (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, a closely related derivative that can be oxidized to the desired carboxylic acid.
A notable "chiron approach" begins with D-glucose and proceeds through a series of transformations to construct the piperidine ring with the desired stereochemistry. This method leverages the inherent chirality of the sugar backbone to control the stereochemical outcome of the reactions.
Illustrative Workflow: Chiron Approach from D-Glucose
Caption: Chiron synthesis of the target molecule from D-glucose.
This approach is advantageous due to the predictable stereochemical control imparted by the starting material. However, it often involves multiple steps, which can impact the overall yield.
Asymmetric Synthesis: Creating Chirality
Asymmetric synthesis methods create the desired stereocenters from achiral or racemic starting materials using chiral catalysts or auxiliaries. These methods offer greater flexibility in substrate scope and can often be more convergent.
One effective strategy involves the diastereoselective reduction of a chiral piperidin-3-one precursor. The stereochemical outcome of the reduction is directed by the existing stereocenter and the choice of reducing agent. Subsequent functional group manipulations can then lead to the target molecule.
Other approaches include the use of enzyme-catalyzed reactions, which can offer exquisite stereoselectivity under mild reaction conditions. For instance, specific hydroxylases have been investigated for the stereoselective hydroxylation of pipecolic acid derivatives.[3]
Experimental Protocol: A Representative Stereoselective Synthesis
While a universally adopted, single-step synthesis is not yet established, a common strategy involves the stereoselective reduction of a protected piperidin-3-one derivative. The following is a generalized protocol based on principles described in the literature[4]:
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Preparation of the Chiral Precursor: A suitable N-protected piperidin-3-one is synthesized. The choice of protecting group (e.g., Boc, Cbz) is critical for influencing the conformation of the ring and directing the subsequent reduction.
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Diastereoselective Reduction: The ketone is reduced using a hydride-donating reagent. The choice of reagent (e.g., NaBH₄, L-Selectride®) and reaction conditions (temperature, solvent) are optimized to favor the formation of the desired (3R)-hydroxyl group. The rationale behind this selection often involves considering the steric hindrance around the carbonyl group and the trajectory of hydride attack, as dictated by Felkin-Ahn or other stereochemical models.
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Functional Group Interconversion: The resulting (3R)-hydroxypiperidine derivative is then subjected to reactions to introduce the carboxylic acid functionality at the C-2 position. This may involve a series of steps, including deprotection, oxidation, and reprotection as needed.
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Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The stereochemical purity is typically assessed by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Spectroscopic Characterization: Elucidating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring. The protons at C-2 and C-3, being adjacent to the electron-withdrawing carboxylic acid and hydroxyl groups, will appear downfield. The coupling constants between these protons will be indicative of their trans relationship. The other ring protons will appear as complex multiplets in the aliphatic region. The protons of the -OH and -NH groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm. The carbons bearing the hydroxyl group (C-3) and the carboxylic acid group (C-2) will also be shifted downfield compared to the other ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching band from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
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An O-H stretching band from the alcohol, which will likely overlap with the broad carboxylic acid O-H stretch.
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N-H stretching and bending vibrations from the secondary amine.
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C-H stretching and bending vibrations from the aliphatic piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 146.07. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl group and the loss of the carboxylic acid group (COOH).
Logical Flow of Spectroscopic Analysis
Caption: Workflow for the structural elucidation of the target molecule.
Applications in Drug Discovery and Development
The unique structural features of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid make it a promising scaffold for the development of novel therapeutic agents.
Glycosidase Inhibitors
One of the most explored applications of hydroxypiperidine derivatives is in the development of glycosidase inhibitors.[5] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic potential in the management of diabetes, viral infections, and lysosomal storage diseases.
The hydroxypiperidine ring can mimic the oxocarbenium ion-like transition state of the glycosidase-catalyzed reaction. The stereochemistry of the hydroxyl groups is crucial for binding to the active site of the enzyme and achieving potent and selective inhibition. While the specific inhibitory activity of the (2R,3R) isomer against various glycosidases requires further investigation, related compounds have shown promising results.[5]
Proposed Mechanism of Glycosidase Inhibition
Caption: Competitive inhibition of glycosidases by the target molecule.
Chiral Building Block in Asymmetric Synthesis
Beyond its own potential bioactivity, (2R,3R)-3-hydroxypiperidine-2-carboxylic acid serves as a versatile chiral building block for the synthesis of more complex and potent drug candidates. Its functional groups can be readily modified to introduce further diversity and to construct larger molecular architectures. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations.
Conclusion and Future Perspectives
(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid is a molecule of significant synthetic and medicinal interest. While stereoselective synthetic routes have been developed, further optimization to improve efficiency and scalability is an ongoing area of research. A more comprehensive characterization of its physicochemical and spectroscopic properties will be invaluable for its wider application.
The exploration of its biological activities, particularly as a glycosidase inhibitor, holds considerable promise for the development of new therapeutics. Future research should focus on elucidating the specific enzymatic targets of this compound and its derivatives, as well as understanding the structure-activity relationships that govern their potency and selectivity. As our understanding of the role of chiral molecules in biological systems continues to grow, the importance of versatile building blocks like (2R,3R)-3-hydroxypiperidine-2-carboxylic acid in drug discovery is set to expand.
References
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Pandey, R. P., et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1810-1813. Available from: [Link]
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(2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid. CAS Common Chemistry. Available from: [Link]
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Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of Organic Chemistry. Available from: [Link]
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(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. PubChem. Available from: [Link]
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Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. ZORA. Available from: [Link]
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